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molecular formula C9H6F7N B8533675 alpha,3-Bis(trifluoromethyl)-5-fluorobenzenemethanamine

alpha,3-Bis(trifluoromethyl)-5-fluorobenzenemethanamine

Cat. No. B8533675
M. Wt: 261.14 g/mol
InChI Key: LCFXZDCXFDPUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889878B2

Procedure details

2.18 g (7.92 mmol) of 2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime were stirred in 35.4 ml of isopropyl ether, and admixed with 3.54 g (93.35 mmol) of lithium aluminium hydride in portions [cf. also synthesis of aryltrifluoroethylamines: DE 2723464, 1977)]. Thereafter, the reaction mixture was stirred at reflux temperature for approx. 3 hours. For workup, the reaction mixture was cooled to 0° C. and admixed cautiously with saturated tartaric acid solution, in order to destroy excess lithium aluminium hydride. After the vigorous evolution of gas had ended, the mixture was admixed with 2N sodium hydroxide solution (alkaline) and the organic phase was removed. The aqueous phase was extracted twice more with isopropyl ether. Thereafter, the combined phases were dried over magnesium sulphate and concentrated under reduced pressure at 40° C. (not less than 50 mbar). This gave 1.55 g (71.7% of theory) of α,3-bis(trifluoromethyl)-5-fluorobenzenemethanamine, which was used for subsequent reactions without further purification.
Name
2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
35.4 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
[Compound]
Name
aryltrifluoroethylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([F:16])[CH:7]=1)=[N:4]O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(=O)C(C(C(O)=O)O)O>C(OC(C)C)(C)C>[F:18][C:2]([F:1])([F:17])[CH:3]([C:6]1[CH:7]=[C:8]([F:16])[CH:9]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:11]=1)[NH2:4] |f:1.2.3.4.5.6|

Inputs

Step One
Name
2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime
Quantity
2.18 g
Type
reactant
Smiles
FC(C(=NO)C1=CC(=CC(=C1)C(F)(F)F)F)(F)F
Name
Quantity
35.4 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
aryltrifluoroethylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Thereafter, the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for approx. 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to destroy excess lithium aluminium hydride
CUSTOM
Type
CUSTOM
Details
the organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice more with isopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thereafter, the combined phases were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 40° C. (not less than 50 mbar)
CUSTOM
Type
CUSTOM
Details
This gave 1.55 g (71.7% of theory) of α,3-bis(trifluoromethyl)-5-fluorobenzenemethanamine, which was used for subsequent reactions without further purification

Outcomes

Product
Name
Type
Smiles
FC(C(N)C1=CC(=CC(=C1)F)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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